1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Beschreibung
1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Thieno[3,2-d]pyrimidin-4-one core: Provides a planar, heteroaromatic scaffold conducive to interactions with biological targets such as kinases or enzymes.
- 2-Fluorophenyl substituent at position 7: Enhances metabolic stability and modulates electronic properties via fluorine’s electronegativity.
- N-(pyridin-2-ylmethyl) group: The pyridine ring may participate in π-π stacking or coordinate with metal ions in enzymatic active sites.
This compound is hypothesized to exhibit kinase inhibitory activity, though direct pharmacological data are unavailable in the provided evidence. Its design aligns with medicinal chemistry strategies for optimizing bioavailability and target engagement .
Eigenschaften
IUPAC Name |
1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O2S/c25-19-7-2-1-6-17(19)18-14-33-21-20(18)28-24(29-23(21)32)30-11-8-15(9-12-30)22(31)27-13-16-5-3-4-10-26-16/h1-7,10,14-15H,8-9,11-13H2,(H,27,31)(H,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHODJYYXZDOTPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wissenschaftliche Forschungsanwendungen
The biological activity of compound A has been primarily linked to its role as a kinase inhibitor , impacting various signaling pathways associated with cancer cell proliferation and survival.
Assays and Efficacy
- Kinase Inhibition Assays : Compound A demonstrated potent inhibition in various kinase assays.
- Cell Viability Studies : In vitro tests indicated that concentrations up to 10 µM did not adversely affect cell viability while maintaining effective kinase inhibition.
Case Studies
Several studies have explored the therapeutic potential of compound A:
- Cancer Cell Line Studies : Research has indicated that compound A exhibits selective cytotoxicity towards cancer cell lines, particularly those with activated Wnt/β-catenin signaling pathways. This suggests a targeted approach in treating specific types of cancer where these pathways are dysregulated.
- In Vivo Efficacy : Animal model studies have demonstrated that administration of compound A leads to reduced tumor growth rates compared to controls. This supports its potential as a therapeutic agent in oncology.
Data Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Kinase Inhibition | IC50 values between 10 - 1314 nM for GSK-3β | |
| Cell Viability | No adverse effects at ≤10 µM | |
| Cytotoxicity | Selective against Wnt/β-catenin activated cells | |
| Tumor Growth Reduction | Significant reduction in animal models |
Future Research Directions
The ongoing research into compound A focuses on:
- Mechanistic Studies : Further elucidation of its mechanism of action to identify additional targets within cancer pathways.
- Analog Development : Synthesis of analogs to enhance potency and selectivity for specific kinases.
- Clinical Trials : Initiating trials to evaluate the safety and efficacy in human subjects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The target compound’s structural analogs differ primarily in substituents on the piperidine carboxamide and thienopyrimidine core.
Table 1: Structural and Molecular Comparison
| Compound Name | R1 (Position 7) | R2 (Piperidine Substituent) | Molecular Weight (g/mol)* | Key Features |
|---|---|---|---|---|
| Target Compound | 2-Fluorophenyl | N-(pyridin-2-ylmethyl) | ~484.5 | Pyridine enhances polarity; fluorine improves stability |
| 1-[7-(2-Fluorophenyl)...-1-phenylethyl] [1] | 2-Fluorophenyl | N-(1-phenylethyl) | ~513.6 | Bulky phenylethyl group increases lipophilicity |
| N-(2,4-Difluorobenzyl)...-3-methylphenyl [3] | 3-Methylphenyl | N-(2,4-difluorobenzyl) | ~510.5 | Dual fluorine atoms enhance binding; methylphenyl alters steric effects |
*Calculated based on molecular formulas from , and standard atomic weights.
Key Observations:
- Phenylethyl vs. Pyridinylmethyl (Target vs. [1]) : The pyridin-2-ylmethyl group in the target compound introduces a nitrogen atom, which may improve solubility and hydrogen-bonding capacity compared to the purely hydrophobic phenylethyl group .
- Fluorine Positioning (Target vs. [3]) : The 2,4-difluorobenzyl substituent in [3] could enhance target affinity through dual hydrophobic and electrostatic interactions, whereas the target’s single fluorine may prioritize metabolic stability .
Key Observations:
- The use of acetic acid as a solvent () aligns with standard protocols for cyclization reactions, suggesting the target compound may follow analogous steps .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves cyclization reactions. For example, hydrazine hydrate reflux in butanol (5 hours) with subsequent recrystallization from dioxane is a validated approach for analogous structures . Key parameters include solvent choice (e.g., dichloromethane for intermediates) and base selection (e.g., NaOH for deprotonation steps, as seen in piperidine-substituted analogs) . Optimization should focus on reaction time (monitored via TLC/HPLC) and temperature control to minimize side products.
Q. How can spectroscopic techniques (NMR, HRMS) be employed to confirm the compound’s structure?
- Methodological Answer :
- 1H/13C/19F NMR : Assign peaks based on expected substituents. For instance, the 2-fluorophenyl group shows distinct 19F NMR shifts near -110 to -120 ppm, while the thieno[3,2-d]pyrimidin-4-one core exhibits characteristic aromatic proton splitting (δ 7.2–8.5 ppm) .
- HRMS : Compare experimental [M+H]+ values with theoretical masses (e.g., ±1 ppm tolerance). For example, a related compound (C17H16FN3O2) showed a calculated mass of 313.326 g/mol, aligning with observed data .
Q. What in vitro assays are suitable for evaluating its biological activity, and how should controls be designed?
- Methodological Answer : Antitumor activity can be assessed via MTT assays using cancer cell lines (e.g., HeLa, MCF-7), with IC50 calculations. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%). For antibacterial testing, use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . Ensure triplicate replicates and statistical validation (e.g., ANOVA).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve potency against specific targets?
- Methodological Answer :
- Modular Synthesis : Introduce substituents at the piperidine-4-carboxamide (e.g., pyridinylmethyl) or thieno[3,2-d]pyrimidin-4-one core (e.g., halogenated aryl groups) to probe electronic and steric effects .
- Targeted Assays : Prioritize kinases or bacterial enzymes (e.g., DNA gyrase) based on computational docking. For example, fluorophenyl groups may enhance kinase binding via hydrophobic interactions .
Q. What crystallographic or computational strategies resolve contradictions in spectroscopic data?
- Methodological Answer : Single-crystal X-ray diffraction can clarify ambiguous NMR assignments (e.g., distinguishing regioisomers). For instance, bond angles (e.g., C11–N1–C14 = 113.77°) and torsion angles validate spatial arrangements in fused-ring systems . DFT calculations (B3LYP/6-31G*) can predict NMR/IR spectra for comparison with experimental data .
Q. How can synthetic yields be improved when scaling up from milligram to gram quantities?
- Methodological Answer :
- Flow Chemistry : Adopt continuous-flow systems for exothermic steps (e.g., cyclization), ensuring precise temperature control and reduced side reactions .
- Workup Optimization : Replace column chromatography with pH-dependent extraction (e.g., acid-base partitioning for amine intermediates) .
Q. What methodologies address discrepancies in biological activity data across studies?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for MIC). For IC50 variations, assess cell line authenticity (STR profiling) and compound stability (e.g., LC-MS post-assay). Meta-analyses of SAR data (e.g., logP vs. activity) can identify outliers due to solubility issues .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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